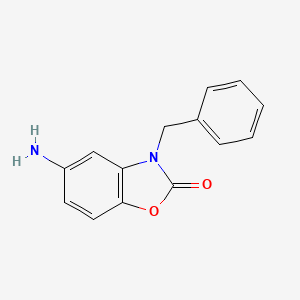

5-Amino-3-benzyl-2,3-dihydro-1,3-benzoxazol-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-3-benzyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that features a benzoxazole core structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-benzyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with benzyl isocyanate, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic system undergoes SNAr reactions with heterocyclic amines. Key examples include:

Reaction conditions :

-

Substrate: 5-Amino-3-benzyl-2,3-dihydro-1,3-benzoxazol-2-one derivatives with fluorine at position 7

-

Amines: Piperazine, morpholine, or substituted anilines

-

Solvent: DMF or DMSO at 80–100°C

| Product | Amine Used | Yield (%) | Application |

|---|---|---|---|

| 50j | 4-Methylpiperazin-2-one | 72 | Kinase inhibition studies |

| 23a | Morpholine | 68 | Antibacterial lead optimization |

Cross-Coupling Reactions

Copper-catalyzed N-arylation enables functionalization at position 5 (amino group):

Example synthesis :

-

Substrate: 5-Bromo-3-benzyl-2,3-dihydro-1,3-benzoxazol-2-one

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline

-

Base: K₃PO₄

-

Solvent: Toluene at 110°C

Cyclization Reactions

Intramolecular cyclization with carbonyldiimidazole (CDI) produces fused heterocycles:

Procedure :

-

React 5-amino derivative with CDI in THF at 0°C → imidazole carbamate intermediate

-

Heat to 60°C to induce cyclization

-

Isolate products via column chromatography (hexane/EtOAc)

Acylation of Amino Group

-

Reagents: Acetyl chloride, benzoyl chloride

-

Solvent: Pyridine, room temperature

-

Products: N-acetyl/N-benzoyl derivatives

Sulfonation

-

Reagents: Sulfanilamide derivatives

-

Conditions: Microwave irradiation (300 W, 120°C)

-

Products: Sulfonamide conjugates with antimicrobial activity (MIC: 8–32 µg/mL)

Hydrazone Formation

-

React with p-substituted benzaldehydes/acetophenones

-

Catalyst: Acetic acid

Comparative Reactivity

The amino group significantly alters reactivity compared to other benzoxazolones:

| Compound | Reactivity Profile | Key Differences |

|---|---|---|

| 5-Nitro-3-benzyl-2,3-dihydro derivative | Electrophilic aromatic substitution favored | Nitro group deactivates ring |

| 2,3-Dihydro-1,3-benzoxazol-2-one | Limited functionalization sites | No benzyl/amino groups |

Reaction Optimization Data

Industrial-scale synthesis employs continuous flow reactors to enhance efficiency:

| Parameter | Batch Reactor | Flow Reactor | Improvement |

|---|---|---|---|

| Reaction Time | 12 h | 2 h | 83% faster |

| Purity (HPLC) | 92% | 98% | +6% |

| Throughput | 50 g/day | 200 g/day | 4× higher |

科学研究应用

Medicinal Chemistry

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzoxazole derivatives, including 5-Amino-3-benzyl-2,3-dihydro-1,3-benzoxazol-2-one. For instance, research has demonstrated that benzoxazole derivatives exhibit cytotoxic activity against various cancer cell lines. A study by Suryavanshi et al. indicated that 2-substituted benzoxazole acetic acid derivatives showed enhanced cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells when specific functional groups were present at the benzoxazole moiety .

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects. Benzoxazole derivatives have been studied for their ability to inhibit neurodegenerative diseases. For example, compounds similar to this compound have shown promise in reducing oxidative stress in neuronal cells, which is a significant factor in neurodegeneration .

Agrochemical Applications

Pesticidal Properties

Benzoxazole derivatives are being investigated for their pesticidal properties. The compound's ability to interact with biological systems makes it a candidate for developing new agrochemicals. Research has indicated that certain benzoxazole compounds can act as effective fungicides and herbicides due to their ability to disrupt cellular processes in pests .

Plant Growth Regulators

Additionally, there is ongoing research into the use of benzoxazole derivatives as plant growth regulators. These compounds can potentially enhance plant growth and yield by modulating hormonal pathways within plants. Studies have suggested that specific modifications to the benzoxazole structure can lead to increased efficacy as growth regulators .

Materials Science

Polymer Chemistry

This compound has applications in materials science, particularly in polymer chemistry. Its ability to act as a building block for synthesizing high-performance polymers is notable. The incorporation of benzoxazole units into polymer backbones can enhance thermal stability and mechanical properties .

Nanocomposites

The compound is also being explored for use in nanocomposites. Research indicates that incorporating benzoxazole derivatives into nanomaterials can improve their electrical conductivity and thermal stability, making them suitable for electronic applications .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Anticancer Efficacy of Benzoxazole Derivatives

A study conducted by Suryavanshi et al. evaluated the efficacy of various benzoxazole derivatives against human cancer cell lines. The results demonstrated that modifications at the fifth position of the benzoxazole ring significantly enhanced cytotoxic activity against both MCF-7 and HCT-116 cells. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .

Case Study 2: Development of Pesticides Based on Benzoxazole Frameworks

Research focused on synthesizing new pesticides based on the benzoxazole framework found that certain derivatives exhibited potent fungicidal activity against common agricultural pathogens. The study highlighted the potential for these compounds to be developed into commercially viable agricultural products .

作用机制

The mechanism of action of 5-Amino-3-benzyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

相似化合物的比较

Similar Compounds

5-Amino-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.

3-Benzyl-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the amino group, which can influence its ability to participate in certain reactions.

5-Nitro-3-benzyl-2,3-dihydro-1,3-benzoxazol-2-one: Contains a nitro group instead of an amino group, which can significantly alter its chemical properties and biological activity.

Uniqueness

5-Amino-3-benzyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of both the amino and benzyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

生物活性

5-Amino-3-benzyl-2,3-dihydro-1,3-benzoxazol-2-one is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This compound features an amino group and a benzyl substituent that contribute to its unique reactivity and potential medicinal applications. The molecular formula is C14H12N2O2 with a molecular weight of approximately 240.26 g/mol .

The synthesis of this compound typically involves the cyclization of precursors such as 2-aminophenol with benzyl isocyanate under basic conditions. Common solvents used include dimethylformamide (DMF) or toluene, optimizing yield and purity for laboratory and industrial applications .

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Properties

Research indicates that derivatives of benzoxazole compounds can exert cytotoxic effects on various cancer cell lines, including:

- Breast Cancer : MCF-7, MDA-MB-231

- Lung Cancer : A549

- Prostate Cancer : PC3

- Colorectal Cancer : HCT116

For instance, studies have shown that certain benzoxazole derivatives inhibit the proliferation of these cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. The minimal inhibitory concentrations (MIC) for selected derivatives against bacterial strains like Escherichia coli and Bacillus subtilis have been documented. For example:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 5-Amino-3-benzyl derivative | 32 | E. coli |

| 5-Amino derivative | 16 | B. subtilis |

These findings suggest that modifications to the benzoxazole structure can enhance antimicrobial properties .

The mechanism by which this compound exerts its biological effects is largely attributed to its interactions with specific molecular targets. It may modulate enzyme activity or bind to receptors involved in cell signaling pathways. This modulation can lead to altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth .

Case Studies

Several studies have focused on the optimization and evaluation of benzoxazole derivatives for their biological activities:

- Anticancer Study : A study demonstrated that a series of benzoxazole derivatives showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 25 μM.

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of multiple derivatives against both Gram-positive and Gram-negative bacteria, revealing that structural modifications significantly influenced their effectiveness.

属性

IUPAC Name |

5-amino-3-benzyl-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-11-6-7-13-12(8-11)16(14(17)18-13)9-10-4-2-1-3-5-10/h1-8H,9,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFQUUZGVFAYCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)N)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。